molecular formula C3H6N2O3 B574137 2-Propanone, 1-(nitroamino)- (9CI) CAS No. 163936-88-7

2-Propanone, 1-(nitroamino)- (9CI)

Cat. No.: B574137
CAS No.: 163936-88-7
M. Wt: 118.092
InChI Key: CXWGXWCRRRODLP-UHFFFAOYSA-N
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Description

2-Propanone, 1-(nitroamino)- (9CI) (IUPAC: 1-nitroaminopropan-2-one) is a substituted ketone featuring a nitroamino (-NH-NO₂) functional group at the 1-position of the propanone backbone. The nitroamino group is a strong electron-withdrawing moiety, likely influencing reactivity, stability, and applications in pharmaceuticals or materials science. The molecular formula is hypothesized as C₃H₆N₂O₂ (molar mass ≈ 102.1 g/mol), distinguishing it from simpler amino or alkyl-substituted propanones.

Properties

CAS No.

163936-88-7

Molecular Formula

C3H6N2O3

Molecular Weight

118.092

IUPAC Name

N-(2-oxopropyl)nitramide

InChI

InChI=1S/C3H6N2O3/c1-3(6)2-4-5(7)8/h4H,2H2,1H3

InChI Key

CXWGXWCRRRODLP-UHFFFAOYSA-N

SMILES

CC(=O)CN[N+](=O)[O-]

Synonyms

2-Propanone, 1-(nitroamino)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 2-propanone derivatives under the 9CI classification:

Compound Name (9CI) Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Applications Evidence Source
1-Amino-2-propanone -NH₂ C₃H₇NO 73.09 Precursor in organic synthesis; lower polarity compared to nitroamino analogs
2-Propanone, 1-(2-benzoselenazolyl)- -C₇H₅NSe C₁₀H₉NOSe 238.14 Selenium-containing heterocycle; potential use in optoelectronics
2-Propanone, 1-(3-pyridinyl)-, oxime -C₅H₄N-O-NH C₈H₁₀N₂O 150.18 Pyridine-oxime derivative; ligand in coordination chemistry
1-(4-Aminophenyl)-2-chloropropanone -C₆H₄NH₂-Cl C₉H₁₀ClNO 183.63 Chlorinated aryl ketone; intermediate in drug synthesis
Target: 1-(Nitroamino)-2-propanone -NH-NO₂ C₃H₆N₂O₂ 102.1 (hypothesized) High polarity; potential explosive or bioactive agent (inferred) N/A
Key Observations:
  • Steric and Aromatic Influence: Unlike benzoselenazolyl or pyridinyl substituents, the nitroamino group lacks aromaticity, likely reducing fluorescence properties observed in anthracene-based 9CI compounds (e.g., compound 5 in ) .

Physicochemical Properties

  • Polarity and Solubility: The nitroamino group enhances polarity due to its -NO₂ moiety, suggesting higher water solubility compared to non-polar analogs like 4-(2-propenylthio)-2-butanone (). However, this may be offset by hydrogen-bonding interactions in protic solvents.
  • Thermal Stability: Nitroamino compounds are generally less stable than their amino counterparts due to the energetic -NO₂ group, necessitating cautious handling to avoid decomposition .

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